(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-METHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxyphenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-METHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process. One common method starts with the preparation of the triazole and thiazole precursors, followed by their condensation under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step involves the purification of the compound using techniques such as recrystallization or chromatography.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-METHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-(4-METHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: In the materials science field, the compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-METHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(4-METHOXYPHENYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: This compound is similar in structure but has a chlorophenyl group instead of a nitrophenyl group.
(5Z)-2-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: This compound has a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of (5Z)-2-(4-METHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for a range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H12N4O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4O4S/c1-26-14-8-4-12(5-9-14)16-19-18-21(20-16)17(23)15(27-18)10-11-2-6-13(7-3-11)22(24)25/h2-10H,1H3/b15-10- |
InChI Key |
QTUOCVKWXSVSOR-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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